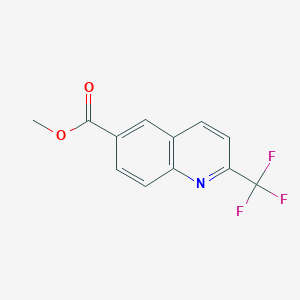

Methyl 2-(trifluoromethyl)quinoline-6-carboxylate

Description

Methyl 2-(trifluoromethyl)quinoline-6-carboxylate (CAS 340736-76-7) is a quinoline derivative featuring a trifluoromethyl (-CF₃) group at position 2 and a methyl ester (-COOCH₃) at position 4. This compound is structurally significant due to the electron-withdrawing nature of the -CF₃ group, which enhances stability and influences reactivity. Quinoline derivatives are widely explored in medicinal chemistry for their biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .

The synthesis of such compounds typically involves cyclization reactions or functional group modifications. For example, methyl esters are often prepared via esterification of carboxylic acid precursors under alkaline conditions with methyl iodide, as seen in analogous syntheses of methyl 6-methoxy-2-arylquinoline-4-carboxylates .

Properties

IUPAC Name |

methyl 2-(trifluoromethyl)quinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2/c1-18-11(17)8-2-4-9-7(6-8)3-5-10(16-9)12(13,14)15/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVKZDIEWMLCJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(trifluoromethyl)quinoline-6-carboxylate typically involves the reaction of 2-(trifluoromethyl)aniline with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a cyclization process to form the quinoline ring, followed by esterification to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(trifluoromethyl)quinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Quinoline-6-carboxylic acid derivatives.

Reduction: Quinoline-6-methanol derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Methyl 2-(trifluoromethyl)quinoline-6-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(trifluoromethyl)quinoline-6-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The quinoline ring structure is known to interact with DNA and proteins, potentially leading to its biological effects .

Comparison with Similar Compounds

Methyl 4-Hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate (CAS 123158-31-6)

6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid (CAS 596845-42-0)

Table 1: Positional Isomers and Key Differences

| Compound | CAS Number | Substituents (Positions) | Functional Group | Molecular Weight |

|---|---|---|---|---|

| Methyl 2-(trifluoromethyl)-6-carboxylate | 340736-76-7 | -CF₃ (2), -COOCH₃ (6) | Ester | 255.18 |

| Methyl 4-hydroxy-6-(trifluoromethyl)-2-carboxylate | 123158-31-6 | -OH (4), -CF₃ (6), -COOCH₃ (2) | Ester, Hydroxyl | 271.19 |

| 6-Fluoro-4-(trifluoromethyl)-2-carboxylic acid | 596845-42-0 | -F (6), -CF₃ (4) | Carboxylic acid | 259.16 |

Ester Derivatives and Chain Modifications

Ethyl 2-(Trifluoromethyl)quinoline-6-carboxylate (CAS 952182-49-9)

- Structure : Ethyl ester (-COOCH₂CH₃) instead of methyl.

- The ethyl group may also slow hydrolysis compared to methyl esters .

2-(Trifluoromethyl)quinoline-6-carboxylic Acid (CAS 952182-51-3)

Table 2: Ester vs. Carboxylic Acid Derivatives

| Compound | CAS Number | Functional Group | logP (Predicted) | Applications |

|---|---|---|---|---|

| Methyl 2-(trifluoromethyl)-6-carboxylate | 340736-76-7 | -COOCH₃ | 2.8 | Drug intermediate, enzyme inhibition |

| Ethyl 2-(trifluoromethyl)-6-carboxylate | 952182-49-9 | -COOCH₂CH₃ | 3.2 | Lipophilic prodrug design |

| 2-(Trifluoromethyl)-6-carboxylic acid | 952182-51-3 | -COOH | 1.5 | Synthesis of conjugates |

Halogenated and Heterocyclic Analogues

Methyl 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate (CAS 1384265-62-6)

- Structure : Chlorine at position 4 and methyl at position 6.

- The methyl group adds steric bulk, which may affect binding to biological targets .

6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic Acid (CAS 724749-61-5)

Table 3: Halogenated Derivatives

| Compound | CAS Number | Halogen/Substituent | Key Structural Features |

|---|---|---|---|

| Methyl 4-chloro-6-methyl-2-(trifluoromethyl)-3-carboxylate | 1384265-62-6 | Cl (4) | Multi-halogenated, steric hindrance |

| 6-Chloro-2-(3-methylphenyl)-4-carboxylic acid | 724749-61-5 | Cl (6), 3-methylphenyl (2) | Aromatic and halogen interactions |

Biological Activity

Methyl 2-(trifluoromethyl)quinoline-6-carboxylate (MTQ) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of MTQ, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

MTQ is characterized by a quinoline ring system substituted with a trifluoromethyl group and a carboxylate ester. Its chemical formula is , with a molecular weight of approximately 255.19 g/mol. The presence of the trifluoromethyl group significantly enhances its lipophilicity, facilitating better membrane penetration and interaction with various biological targets.

The mechanism of action of MTQ involves several biochemical pathways:

- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, allowing it to reach intracellular targets effectively.

- DNA Interaction : The quinoline structure is known for its ability to intercalate with DNA, which may lead to inhibition of DNA replication and transcription, contributing to its anticancer properties.

- Enzyme Modulation : MTQ may interact with specific enzymes and receptors, modulating their activity and influencing various signaling pathways.

Biological Activities

Research indicates that MTQ exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. MTQ's enhanced lipophilicity may contribute to its effectiveness against bacterial strains.

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro. Studies focusing on quinoline derivatives indicate that modifications such as trifluoromethylation can enhance anticancer activity .

Comparative Analysis

To better understand MTQ's unique properties, a comparison with structurally similar compounds is useful:

| Compound Name | Chemical Formula | Notable Properties |

|---|---|---|

| Methyl 6-(trifluoromethyl)quinoline-2-carboxylate | C₁₂H₈F₃NO₂ | Similar structure; different substitution pattern |

| 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | C₁₂H₈F₄N₁O₂ | Exhibits antimicrobial properties; hydroxyl group |

| Methyl 2-quinolinecarboxylate | C₉H₇NO₂ | Lacks trifluoromethyl group; less lipophilic |

MTQ stands out due to its trifluoromethyl substitution, which significantly impacts its chemical reactivity and biological activity compared to other quinoline derivatives.

Case Studies

Several studies have explored the biological activity of MTQ or related compounds:

- Anticancer Activity : A study investigating quinolone derivatives found that certain modifications led to enhanced VEGFR-2 inhibitory activity, suggesting potential applications in cancer therapy. The IC50 values reported ranged from 36 nM to 2.23 μM, indicating strong inhibitory effects that warrant further exploration for MTQ .

- Antimicrobial Effects : Research on similar compounds has demonstrated significant antimicrobial activity against various bacterial strains, highlighting the potential for MTQ in developing new antibiotics.

Q & A

Q. What are the common synthetic routes for Methyl 2-(trifluoromethyl)quinoline-6-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization, esterification, and coupling reactions. For example, a quinoline core can be functionalized via nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the trifluoromethyl group at the 2-position. The methyl ester at the 6-position is often introduced using methyl chloroformate or via transesterification under acidic/basic conditions. Optimization includes monitoring intermediates via TLC or HPLC (e.g., retention times ~1.23–1.32 minutes under acidic conditions) and purification via column chromatography or recrystallization. Reaction conditions (temperature, solvent polarity, and catalyst loading) are critical for yield improvement, as seen in analogous syntheses of trifluoromethyl-substituted quinolines .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm the quinoline scaffold and substituent positions; NMR to verify the trifluoromethyl group.

- LC-MS : To determine molecular weight (e.g., m/z 754 [M+H] in one protocol) and purity .

- IR Spectroscopy : Identification of ester (C=O stretch ~1700 cm) and aromatic C-F stretches.

- HPLC : Retention time analysis under standardized conditions (e.g., 1.32 minutes using QC-SMD-TFA05 columns) ensures compound integrity .

Q. What are the key considerations for handling and storing this compound in a laboratory setting?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. Avoid static discharge or open flames due to potential flammability .

- Storage : Keep in airtight, light-resistant containers under dry, inert conditions (e.g., desiccator with silica gel). Long-term stability may require refrigeration (2–8°C) .

Advanced Research Questions

Q. How can X-ray crystallography be employed to determine the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation. Crystallize the compound via slow evaporation in solvents like DCM/hexane.

- Structure Solution : Employ direct methods (e.g., SHELXS) for phase determination and SHELXL for refinement, adjusting parameters like thermal displacement and occupancy .

- Validation : Analyze R-factors (<5%), residual electron density, and geometric parameters (bond lengths/angles) against databases (e.g., Cambridge Structural Database). Visualization tools like ORTEP-3 aid in interpreting anisotropic displacement ellipsoids .

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The strong electron-withdrawing nature of the -CF group activates the quinoline ring toward electrophilic substitution at meta/para positions. Computational studies (DFT) can map electrostatic potential surfaces to predict reactive sites. Experimentally, kinetic studies under varying conditions (e.g., pH, solvent polarity) coupled with NMR monitoring reveal rate enhancements in SNAr reactions at the 4-position. Compare with analogs lacking -CF to isolate electronic effects .

Q. Can computational methods predict the binding affinity of this compound derivatives to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes or receptors). Parameterize the -CF group’s van der Waals radii and partial charges accurately.

- MD Simulations : Run GROMACS or AMBER to assess stability of ligand-target complexes over 100+ ns trajectories. Analyze hydrogen bonding, hydrophobic contacts, and binding free energies (MM/PBSA).

- Validation : Correlate computational results with experimental IC values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.